molecular formula C14H15N3 B3432525 2-(1-(2-Phenylhydrazono)ethyl)aniline CAS No. 40754-13-0

2-(1-(2-Phenylhydrazono)ethyl)aniline

Cat. No. B3432525
CAS RN: 40754-13-0
M. Wt: 225.29 g/mol
InChI Key: OHOPPWNOBIEEIT-LFIBNONCSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(1-(2-Phenylhydrazono)ethyl)aniline” is represented by the linear formula C14H15N3 . The InChI Code for this compound is 1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,16-17H,1,15H2 .

Scientific Research Applications

Spectroscopy and Structural Analysis

Compounds similar to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been extensively studied for their spectroscopic properties. For example, a study by Lyčka et al. (2010) on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate utilized NMR spectroscopy and GIAO DFT calculations to confirm the structure and tautomeric mixtures of the compound, highlighting the method's efficacy in structural determination of complex organic compounds (Lyčka, Lun̆ák, Aysha, Holuša, & Hrdina, 2010).

Synthetic Applications and Antimicrobial Activity

The synthetic versatility of phenylhydrazono derivatives is evident in their application to produce new classes of compounds with potential antimicrobial properties. Farghaly et al. (2014) synthesized new substituted imidazolines and perimidines through azo-coupling of diazotized aniline, which exhibited significant antibacterial and antifungal activity (Farghaly, Abdallah, & Aziza, 2014).

Corrosion Inhibition

Compounds structurally related to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been identified as effective corrosion inhibitors. Daoud et al. (2014) studied the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions, showing high efficiency and adherence to Langmuir’s isotherm, thus suggesting applications in corrosion protection technologies (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Fluorescent Chemosensors

Phenylhydrazono derivatives have also been explored for their application as fluorescent chemosensors. Vijayakumar et al. (2021) synthesized a compound exhibiting high sensitivity and selectivity for detecting Cr3+ and Pb2+ ions, demonstrating the potential of such compounds in environmental monitoring and bioimaging applications (Vijayakumar, Dhineshkumar, Arockia doss, Nargis Negar, & Renganathan, 2021).

Safety And Hazards

The safety information available indicates that “2-(1-(2-Phenylhydrazono)ethyl)aniline” is a compound that requires careful handling. It has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPPWNOBIEEIT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208172
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Aminoacetophenone phenylhydrazone

CAS RN

1384268-60-3, 40754-13-0
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384268-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Aminoacetophenone phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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